molecular formula C10H14ClNO B15295296 rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride

Cat. No.: B15295296
M. Wt: 199.68 g/mol
InChI Key: MDCGBDXAKVLDLF-BAUSSPIASA-N
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Description

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with a phenyl substituent at the 5-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₀H₁₄ClNO, and its molecular weight is 199.68 g/mol .

Key structural features include:

  • A pyrrolidine ring with hydroxyl and phenyl substituents.
  • Racemic mixture of (3R,5S) and (3S,5R) enantiomers.
  • Hydrochloride salt form to enhance solubility and stability.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3S,5R)-5-phenylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1

InChI Key

MDCGBDXAKVLDLF-BAUSSPIASA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C2=CC=CC=C2)O.Cl

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and aldehydes.

    Introduction of the Phenyl Group: The phenyl group can be introduced via nucleophilic substitution reactions using phenyl halides.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of 5-phenylpyrrolidin-3-one.

    Reduction: Formation of 5-phenylpyrrolidin-3-amine.

    Substitution: Formation of nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing various biochemical pathways. The hydroxyl group plays a crucial role in hydrogen bonding interactions, while the phenyl group contributes to hydrophobic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

Table 1: Comparative Analysis of Pyrrolidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Source
rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride C₁₀H₁₄ClNO 199.68 EN300-43391198 5-phenyl, 3-hydroxyl, racemic
(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride C₇H₁₂ClN₃O₂ 205.64 1820581-45-0 5-(3-methyl-oxadiazole), 3-hydroxyl
rac-(3R,5S)-3-methyl-5-phenylmorpholine hydrochloride C₁₁H₁₆ClNO 213.70 1811515-76-0 Morpholine ring, 3-methyl, 5-phenyl
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride C₅H₁₂ClNO 137.61 857651-11-7 5-methyl, 3-hydroxyl, non-phenyl
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride C₆H₁₂ClNO₂ 173.62 73285-50-4 5-hydroxymethyl, 3-hydroxyl

Key Differences in Physicochemical and Functional Properties

The oxadiazole ring in the compound from introduces hydrogen-bonding and π-stacking capabilities, which may enhance binding to enzymatic targets .

Stereochemical Complexity

  • Racemic mixtures (e.g., rac-(3R,5S)-5-phenylpyrrolidin-3-ol) often require chiral resolution for therapeutic applications, whereas enantiopure compounds like (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride are more synthetically challenging but pharmacologically favorable .

Salt Form and Solubility

  • Hydrochloride salts are common across these compounds to improve aqueous solubility. However, the presence of bulky substituents (e.g., phenyl in vs. hydroxymethyl in ) alters crystallinity and dissolution rates .

Research Findings and Limitations

  • Synergistic SAR Studies : Modifying the 5-position substituent (phenyl vs. oxadiazole) significantly impacts target selectivity. For example, phenyl-substituted derivatives show higher affinity for G-protein-coupled receptors, while oxadiazole derivatives prefer enzymatic targets .
  • Stability Concerns : Hydroxyl-containing pyrrolidines (e.g., ) are prone to oxidation, necessitating stabilizers in formulation .

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